molecular formula C3H6N2O3 B127195 N-Methylnitroacetamide CAS No. 72078-82-1

N-Methylnitroacetamide

Cat. No.: B127195
CAS No.: 72078-82-1
M. Wt: 118.09 g/mol
InChI Key: RXGDLJRIJKYANC-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-Methylnitroacetamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Methylnitroacetamide involves its interaction with molecular targets and pathways in biological systems. It is known to be active in methylene chloride and organic solvents, which suggests its potential role in various biochemical processes . detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

N-Methylnitroacetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Properties

IUPAC Name

N-methyl-2-nitroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDLJRIJKYANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222407
Record name N-Methylnitroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72078-82-1
Record name N-Methylnitroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylnitroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLNITROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions "unusual sigmoidal kinetic profiles" in the Machetti-De Sarlo reaction involving N-Methylnitroacetamide. What causes this unusual behavior?

A1: The sigmoidal kinetic profiles observed are not due to a slow initiation step or the formation of a more reactive intermediate over time. Instead, the research revealed that this compound, besides being a reactant, also acts as a precursor to its own catalyst. This dual role leads to an autocatalytic effect, where the reaction rate increases as more catalyst is generated from the this compound itself. This self-catalytic behavior is responsible for the unusual sigmoidal shape of the kinetic curves.

Q2: What is the significance of understanding this autocatalytic behavior in the context of organic synthesis?

A2: Recognizing autocatalysis in reactions like this is crucial for several reasons. Firstly, it allows for more accurate predictions of reaction rates and yields. Secondly, it opens up possibilities for optimizing reaction conditions by strategically controlling the concentration of the autocatalytic species. Finally, this knowledge contributes to a more comprehensive understanding of complex reaction mechanisms, ultimately leading to the development of more efficient and controlled synthetic strategies in organic chemistry.

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